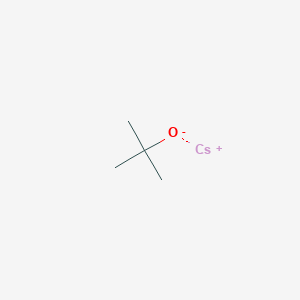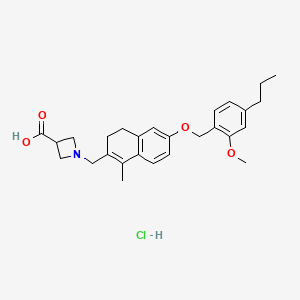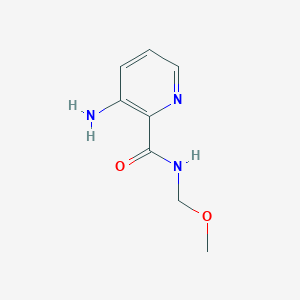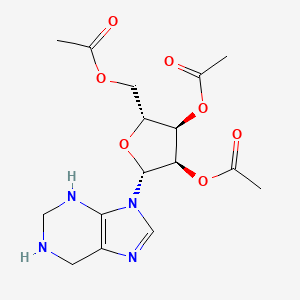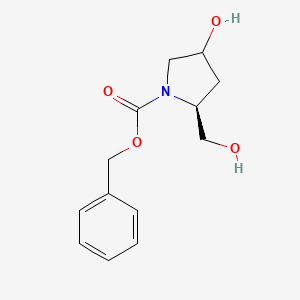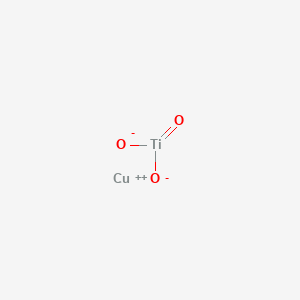
Ammonium perfluorovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium perfluorovalerate, also known as nonafluoropentanoic acid ammonium salt, is an inorganic compound with the chemical formula C5H4F9NO2. It is a colorless solid that decomposes at room temperature. This compound is soluble in water and polar organic solvents like ethanol and acetone. It is known for its high thermal stability and non-flammability .
Méthodes De Préparation
Ammonium perfluorovalerate is typically synthesized by reacting nonafluoropentanoic acid with ammonia. The reaction is carried out under an inert gas atmosphere to prevent unwanted side reactions. The process can be performed using either a vapor-phase method or a solvent-based method. In the vapor-phase method, nonafluoropentanoic acid is exposed to ammonia gas, while in the solvent-based method, the acid is dissolved in a suitable solvent like ethanol, and ammonia is bubbled through the solution .
Analyse Des Réactions Chimiques
Ammonium perfluorovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Applications De Recherche Scientifique
Ammonium perfluorovalerate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other perfluorinated compounds.
Biology: It is employed in studies involving the interaction of perfluorinated compounds with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ammonium perfluorovalerate involves its interaction with molecular targets through its perfluorinated tail. This tail imparts hydrophobic and oleophobic properties, allowing the compound to interact with various molecular pathways. The exact molecular targets and pathways can vary depending on the specific application, but generally involve interactions with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Ammonium perfluorovalerate is unique among perfluorinated compounds due to its specific chain length and functional groups. Similar compounds include:
Perfluorooctanoic acid ammonium salt: Known for its use in the production of Teflon.
Perfluorobutanesulfonic acid ammonium salt: Used in fire-fighting foams.
Perfluoro-2-propoxypropionic acid ammonium salt: Known for its use in various industrial applications. Compared to these compounds, this compound offers a balance of thermal stability and reactivity, making it suitable for a wide range of applications.
Propriétés
| 68259-11-0 | |
Formule moléculaire |
C5HF9O2.H3N C5H4F9NO2 |
Poids moléculaire |
281.08 g/mol |
Nom IUPAC |
azanium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C5HF9O2.H3N/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);1H3 |
Clé InChI |
QGKJZVRFHDAXTC-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



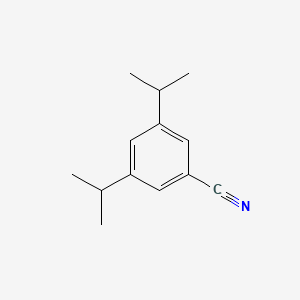
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
